2-[1-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one
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Description
The compound contains several functional groups including a 2,3-dihydro-1,4-benzodioxin ring, an azetidine ring, and a pyridazinone ring . The presence of these functional groups suggests that the compound could have interesting biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings . The 2,3-dihydro-1,4-benzodioxin ring is a seven-membered ring with two oxygen atoms . The azetidine ring is a four-membered ring containing a nitrogen atom . The pyridazinone ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the azetidine ring might undergo reactions typical of secondary amines . The benzodioxin ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of polar functional groups and aromatic rings could influence its solubility, melting point, and boiling point.Future Directions
properties
IUPAC Name |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c27-21-6-5-18(15-7-9-23-10-8-15)24-26(21)16-12-25(13-16)22(28)11-17-14-29-19-3-1-2-4-20(19)30-17/h1-10,16-17H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGSTMLFQNYJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2COC3=CC=CC=C3O2)N4C(=O)C=CC(=N4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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